![molecular formula C18H12N4O4 B2810501 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide CAS No. 866041-29-4](/img/structure/B2810501.png)
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide
Overview
Description
“N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide” is a chemical compound with the CAS Number: 882747-75-3. It has a molecular weight of 348.32 and its IUPAC name is N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide .
Synthesis Analysis
The synthesis of similar compounds, such as 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives, has been reported in the literature . The key step in the synthesis involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Molecular Structure Analysis
The structure of this compound was established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The key step in the synthesis of similar compounds involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Scientific Research Applications
Synthesis Methods
Chromeno[2,3-d]pyrimidine derivatives, such as the compound , have been synthesized using various methods . For instance, a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde was achieved under catalyst-free and solvent-free conditions . This method delivered 5H-chromeno[2,3-d]pyrimidin-5-one derivatives in good to excellent yields via an unexpected annulation pathway .
Bioactivity
Chromenopyridines, which include chromeno[2,3-d]pyrimidines, constitute a structurally diverse class of compounds with a wide range of bioactivities . They have an increasing presence in drugs due to their potential biological activity .
Antitumor Activity
The compound has shown promising results in in vitro antitumor activity against various human cancer cell lines . These include breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .
Cytotoxic Activity
Chemical entities similar to the compound have been found to exhibit potent in vivo antitumor as well as in vitro cytotoxic activity against various cancer cell lines . This causes a considerable degree of perturbation in cell cycle kinetics .
Building Blocks for Further Functionalization
The compound can serve as a building block for further functionalization . This enables access to a biologically relevant intermediate .
Synthetic Application of Paraformaldehyde
The compound has expanded the synthetic application of paraformaldehyde as a C1 building block . This is achieved through a microwave-promoted multicomponent reaction .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-17(11-4-3-5-13(8-11)22(24)25)21-18-19-9-12-10-26-15-7-2-1-6-14(15)16(12)20-18/h1-9H,10H2,(H,19,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRJKYFBSLIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319996 | |
Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820414 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide | |
CAS RN |
866041-29-4 | |
Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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